molecular formula C24H24ClN3O2 B2749341 2-({1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097929-27-4

2-({1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No. B2749341
CAS RN: 2097929-27-4
M. Wt: 421.93
InChI Key: BGGXARHCCUYMDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity or basicity, reactivity with other substances, and stability can also be included .

Scientific Research Applications

Structural and Electronic Properties in Anticonvulsant Drugs

Research on the structural and electronic properties of anticonvulsant drugs, including substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines, reveals the importance of specific structural configurations for anticonvulsant activity. X-ray diffraction and ab initio molecular-orbital calculations on compounds closely related to the target molecule highlight the role of phenyl ring inclination and the delocalization of the piperidine nitrogen lone pair towards the middle heterocycle in determining activity. This study underscores the significance of structural analysis in designing effective anticonvulsant agents (Georges et al., 1989).

Synthesis and Cytotoxic Effect of Novel Derivatives

Another study focuses on the synthesis and cytotoxic effects of novel 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives, which exhibit significant inhibitory effects towards tumor cell lines without being cytotoxic towards normal cells. This research suggests the potential of structurally similar compounds for cancer treatment, highlighting the importance of synthesizing and testing derivatives for pharmacological applications (Flefel et al., 2015).

Antimicrobial Applications

The synthesis of formazans from Mannich base derivatives, including those with a 4-chlorophenyl component, has been explored for antimicrobial applications. This study demonstrates the potential of specific structural modifications to enhance antimicrobial activity, suggesting a research avenue for compounds with the targeted structure in developing new antimicrobial agents (Sah et al., 2014).

Antioxidant Potency

Research on the antioxidant potency of specific piperidin-4-one derivatives underlines the potential of similar compounds in oxidative stress-related conditions. The study provides a framework for evaluating the antioxidant efficacy of new compounds through chemical synthesis and biological assays, indicating a possible application area for the target compound (Dineshkumar & Parthiban, 2022).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This section includes information on the toxicity of the compound, precautions that need to be taken while handling it, and first aid measures in case of exposure .

properties

IUPAC Name

2-[[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2/c25-21-8-6-18(7-9-21)16-24(30)27-14-12-19(13-15-27)17-28-23(29)11-10-22(26-28)20-4-2-1-3-5-20/h1-11,19H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGXARHCCUYMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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